molecular formula C15H10BrClN2OS B3002493 (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865543-85-7

(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B3002493
CAS No.: 865543-85-7
M. Wt: 381.67
InChI Key: HMSQXBIKZUVFKG-OBGWFSINSA-N
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Description

(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole-derived compound featuring a halogenated benzamide moiety. Its structure comprises a benzo[d]thiazol-2(3H)-ylidene core substituted with a 4-chloro-3-methyl group and an (E)-configured 2-bromobenzamide side chain. This compound belongs to a class of thiazol-2-ylidene benzamides, which are recognized for their diverse pharmacological activities, including anti-HIV, antibacterial, and anticancer properties . The presence of bromine and chlorine substituents likely enhances its electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

2-bromo-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c1-19-13-11(17)7-4-8-12(13)21-15(19)18-14(20)9-5-2-3-6-10(9)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSQXBIKZUVFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, which includes a bromine atom, a chlorine atom, and a thiazole ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C14H10BrClN2OS
  • Molecular Weight : 401.72 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Bromine and chlorine substituents
    • Benzamide linkage

Anticancer Activity

Research indicates that (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms underlying its anticancer activity include:

  • Inhibition of Cell Proliferation : Studies show that this compound can inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7) and other cancer cell lines, suggesting potential applications in cancer therapy .
  • Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells, which is critical for eliminating malignant cells .

The following table summarizes the anticancer activity of related compounds:

Compound NameIC50 (µg/mL)Cell Line TestedMechanism of Action
(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide1.98 ± 1.22MCF7 (Breast Cancer)Apoptosis induction
Benzothiazole Derivative A1.61 ± 1.92Jurkat (Leukemia)Cell cycle arrest
Benzothiazole Derivative B<2.0HT29 (Colorectal Cancer)DNA replication interference

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanisms involved include:

  • Disruption of Cell Membrane Integrity : The presence of halogen substituents enhances the compound's ability to disrupt bacterial cell membranes, leading to cell lysis .
  • Inhibition of Bacterial Growth : Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial effects comparable to standard antibiotics such as norfloxacin .

The following table summarizes the antimicrobial activity of related compounds:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamideStaphylococcus aureus10 µg/mL
Benzothiazole Derivative CEscherichia coli15 µg/mL
Benzothiazole Derivative DPseudomonas aeruginosa20 µg/mL

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on various benzothiazole derivatives, including (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, reported significant cytotoxicity with IC50 values indicating strong potential for further development in cancer therapeutics .
  • Antimicrobial Efficacy : Another investigation highlighted the antibacterial properties of thiazole derivatives, with findings suggesting that compounds similar to (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide effectively inhibited bacterial growth through membrane disruption mechanisms .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of 2-bromo-4-chloroaniline with thiazole derivatives under specific conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Key Characteristics:

  • Molecular Formula: C14H12BrClN2OS
  • Molecular Weight: 357.68 g/mol
  • Melting Point: Typically reported in the range of 180–185 °C depending on purity.

Biological Activities

Research indicates that (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibits significant biological activities, making it a candidate for pharmaceutical applications.

Antimicrobial Activity

Studies have shown that compounds containing thiazole moieties demonstrate antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromine and chlorine substituents may enhance these properties through increased lipophilicity or through specific interactions with microbial targets.

Anticancer Potential

Thiazole derivatives are also being explored for their anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress . The unique structure of (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may provide a scaffold for developing new anticancer agents.

Applications in Materials Science

The compound's unique chemical structure allows it to be utilized in materials science, particularly in the development of organic semiconductors and fluorescent materials.

Organic Electronics

Research into organic electronics has highlighted the potential of thiazole-containing compounds as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electron-withdrawing nature of the thiazole ring can enhance charge mobility, which is crucial for efficient device performance .

Fluorescent Probes

The incorporation of thiazole units into fluorescent probes has been explored due to their ability to emit light upon excitation. This property is particularly useful in biological imaging and sensing applications where real-time monitoring of cellular processes is required .

Case Study 1: Antimicrobial Efficacy

In a study conducted by El-Hiti et al., several thiazole derivatives were synthesized and screened for their antimicrobial activity against Staphylococcus aureus. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of thiazole derivatives on various cancer cell lines revealed that certain structural modifications led to significant increases in apoptosis rates. The study suggested that compounds similar to (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide could serve as lead compounds for further development .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Variations

Key structural analogues of this compound include derivatives with modifications to the benzothiazole ring, benzamide substituents, or alkyl/aryl groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogues
Compound Name Substituents on Benzothiazole Benzamide Substituents Key Features
(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Target) 4-chloro, 3-methyl 2-bromo Halogen-rich; potential for halogen bonding and enhanced lipophilicity
N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide () 6-bromo, 3-ethyl 2,4-dimethoxy Methoxy groups improve solubility; bromine retains electronic effects
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-nitrophenyl)ethan-1-one () 4-bromobenzyl 4-nitrophenyl Nitro group enhances electron-withdrawing properties; Z-configuration
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide () 4-phenyl, 3-ethyl Unsubstituted benzamide Simplifies steric profile; phenyl group may enhance π-π stacking
4c1 (Thiazole-quinolinium derivative, ) Morpholinopropyl Indol-3-ylvinyl Hybrid structure with quinolinium; targets bacterial membranes

Pharmacological Activity

Anti-HIV and Antimicrobial Potential
  • In contrast, thiazole-quinolinium hybrids (e.g., 4c1, ) exhibit antibacterial activity (MIC ≤ 1 µg/mL against S. aureus), attributed to their cationic quinolinium moiety disrupting bacterial membranes .
Anticancer Activity
  • Analogues like N-(4-(2,4-dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p) () show inhibitory effects on metastatic cancer cells (IC₅₀ = 0.8 µM), likely due to long alkyl chains enhancing membrane permeability . The target compound’s bromine substituent may similarly improve cellular uptake.

Physicochemical Properties

Table 2: Spectroscopic and Computational Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS Data (m/z) Key Observations
Target Compound Not reported in evidence Not reported in evidence Not reported Predicted high halogen-induced deshielding
3ah () 7.2–8.1 (aromatic), 5.1 (CH) 165.2 (C=O), 120–140 (aromatic) 559.2526 (HRMS) Aggregation-induced emission (AIE)
5p () 7.3–7.8 (benzamide), 1.2 (CH₃) 168.5 (C=O), 45.6 (dodecyl CH₂) 449.3 [M+H]⁺ (HRMS) Lipophilic dodecyl chain dominates
  • AIE Activity : Compounds like 3ah () exhibit tunable solid-state emission due to restricted intramolecular rotation, a property absent in the target compound but critical for optoelectronic applications .

Key Research Findings

Configuration Matters : The (E)-configuration in the target compound may enhance stability compared to (Z)-isomers (), which are prone to photoisomerization.

Biological Selectivity : While morpholine derivatives () target bovine carbonic anhydrase, the target compound’s halogenation may redirect activity toward human enzymes or viral proteases.

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